molecular formula C25H25N5O3 B11332658 4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11332658
M. Wt: 443.5 g/mol
InChI Key: VOHZEHSEWPMCRP-UHFFFAOYSA-N
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Description

4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural features and biological activities .

Preparation Methods

The synthesis of 4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step reactions. The initial step often includes the formation of the imidazo[1,2-a]pyrazine core through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-a]pyrazine derivatives, such as:

These compounds share structural similarities but differ in their substituent groups, which can significantly affect their biological activities and applications

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

4-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C25H25N5O3/c1-32-20-10-6-17(7-11-20)23-24(30-13-12-26-16-22(30)29-23)28-19-8-4-18(5-9-19)25(31)27-15-21-3-2-14-33-21/h4-13,16,21,28H,2-3,14-15H2,1H3,(H,27,31)

InChI Key

VOHZEHSEWPMCRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)C(=O)NCC5CCCO5

Origin of Product

United States

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